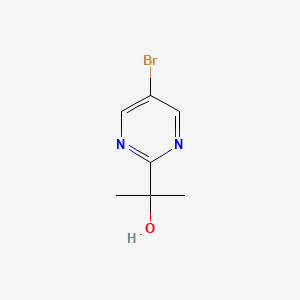

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Übersicht

Beschreibung

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a reactant in the preparation of aminobenzimidazole urea, which serves as an antibacterial agent .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromopyrimidinyl group attached to a propan-2-ol group . The InChI code for this compound is1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H . Chemical Reactions Analysis

“this compound” is a reactant in the preparation of aminobenzimidazole urea, an antibacterial agent . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 269.3±20.0 °C and a predicted density of 1.553±0.06 g/cm3 . The pKa of the compound is predicted to be 13.36±0.29 .Wissenschaftliche Forschungsanwendungen

Solvent Effects on Reaction Kinetics

The solvent polarity and hydrogen bond effects on nucleophilic substitution reactions involving similar bromopyrimidine compounds were studied. It was found that solvent mixtures involving propan-2-ol showed dramatic variations in reaction rates, indicating the influence of solvent properties on such reactions (Harifi‐Mood, Rahmati, & Gholami, 2011).

Palladium-Catalyzed Reactions

Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen in 5-bromopyrimidine by action of bithiophene and its analogues was investigated. This study demonstrates the versatility of palladium-catalyzed reactions in synthesizing pyrimidine derivatives (Verbitskiy et al., 2013).

Synthesis of Pyrimidine Derivatives

A combination of the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen was used to synthesize thiophene-substituted pyrimidines, starting from commercially available 5-bromopyrimidine. This highlights the utility of such methods in synthesizing pyrimidine derivatives (Verbitskiy et al., 2012).

Propan-2-ol Adsorption and Decomposition

The adsorption and decomposition of propan-2-ol on various carbon-supported catalysts were studied. This research provides insights into the interactions of propan-2-ol with different catalysts, which is relevant for understanding the behavior of similar compounds like 2-(5-Bromopyrimidin-2-yl)propan-2-ol (Zawadzki et al., 2001).

Synthesis of Hydroxypyrimidines

A study presented a mild and general method for converting 5-bromopyrimidines to 5-hydroxypyrimidines, which could be relevant for similar transformations involving this compound (Medina, Henry, & Axten, 2006).

Synthesis of GABA Modulators

The synthesis of a GABA A alpha2,3-selective allosteric modulator, which is structurally similar to this compound, was described. This study highlights the potential use of such compounds in neurological applications (Jensen et al., 2005).

Eigenschaften

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQILHYEBYWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)